

Application Notes and Protocols for BnO-PEG6-OH in Solid-Phase Synthesis

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Compound of Interest

Compound Name: BnO-PEG6-OH

Cat. No.: B1666792

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **BnO-PEG6-OH** as a hydrophilic, non-cleavable linker in solid-phase synthesis. The primary applications highlighted are in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Detailed protocols for key experimental steps are provided to guide researchers in utilizing this versatile linker.

Introduction to BnO-PEG6-OH

BnO-PEG6-OH is a discrete polyethylene glycol (dPEG®) linker featuring a benzyl-protected oxygen at one terminus and a hydroxyl group at the other. The six ethylene glycol units impart hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate.^{[1][2][3]} Its non-cleavable nature ensures the stability of the synthesized molecule until lysosomal degradation of the antibody in the case of ADCs.^[4] This linker is a valuable tool for researchers developing targeted therapeutics.

Key Applications

Antibody-Drug Conjugates (ADCs)

BnO-PEG6-OH serves as a non-cleavable linker in the synthesis of ADCs.^[3] ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The PEG component of the linker can enhance the solubility and stability of the ADC.^[5]

Proteolysis-Targeting Chimeras (PROTACs)

In PROTACs, **BnO-PEG6-OH** functions as a flexible linker connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[2][6] The length and flexibility of the PEG chain are critical for optimizing the formation of a productive ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][7] The hydrophilicity of the PEG linker can also improve the solubility and cell permeability of the PROTAC molecule.[1][2]

Data Presentation

Table 1: Physicochemical Properties of BnO-PEG6-OH

Property	Value
Molecular Weight	342.4 g/mol
Formula	C ₁₈ H ₃₀ O ₈
Appearance	Colorless to pale yellow oil
Solubility	Soluble in DMF, DMSO, CH ₂ Cl ₂

Note: This data is representative and may vary slightly between suppliers.

Table 2: Representative Yields in Solid-Phase Synthesis using PEG Linkers

Synthesis Step	Moiety	Resin	Coupling Reagents	Yield (%)	Purity (%)
Linker Attachment	BnO-PEG6-OH	Wang Resin	DIC, DMAP	>90	-
Peptide Elongation (per cycle)	Fmoc-Amino Acid	PEG-Resin	HBTU, DIPEA	98-99.5	>95
PROTAC Final Cleavage	JQ1-PEG-Pomalidomide	BAL Resin	TFA/TIPS/H ₂ O	4-6	>95

Note: Yields and purities are illustrative and can be influenced by the specific sequence, reagents, and reaction conditions. Data is compiled from general solid-phase synthesis protocols and may not be specific to **BnO-PEG6-OH**.^[8]^[9]^[10]

Experimental Protocols

Protocol 1: Attachment of BnO-PEG6-OH to Wang Resin

This protocol describes the initial step of immobilizing the **BnO-PEG6-OH** linker onto a solid support. Wang resin is a common choice for solid-phase synthesis, allowing for cleavage of the final product with a C-terminal carboxylic acid.

Materials:

- Wang Resin
- **BnO-PEG6-OH**
- N,N'-Diisopropylcarbodiimide (DIC)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous Dichloromethane (DCM)
- Anhydrous N,N-Dimethylformamide (DMF)
- Methanol (MeOH)
- Solid-phase synthesis vessel

Procedure:

- Swell the Wang resin (1 eq) in anhydrous DCM in a solid-phase synthesis vessel for 30 minutes.
- Drain the DCM.
- Dissolve **BnO-PEG6-OH** (3 eq) in anhydrous DCM.

- Add DIC (3 eq) and DMAP (0.1 eq) to the **BnO-PEG6-OH** solution.
- Add the solution to the swollen resin.
- Agitate the mixture at room temperature for 12-16 hours.
- Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
- To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride and pyridine in DCM (1:1:8 v/v/v) for 1 hour.
- Wash the resin as in step 7.
- Dry the resin under vacuum.

Protocol 2: Solid-Phase Synthesis of a PROTAC using **BnO-PEG6-OH** Linker

This protocol outlines a general workflow for synthesizing a PROTAC on a solid support functionalized with **BnO-PEG6-OH**. This example assumes the attachment of a warhead (POI ligand) followed by the E3 ligase ligand.

Materials:

- **BnO-PEG6-OH** functionalized resin (from Protocol 1)
- Fmoc-protected amino acid (if applicable as part of the linker extension or warhead)
- Warhead (POI ligand) with a carboxylic acid handle
- E3 ligase ligand with a suitable functional group for coupling
- Coupling reagents (e.g., HBTU, HATU, DIC)
- Bases (e.g., DIPEA, Hunig's base)
- Deprotection reagent (e.g., 20% piperidine in DMF for Fmoc removal)

- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
- Anhydrous DMF, DCM

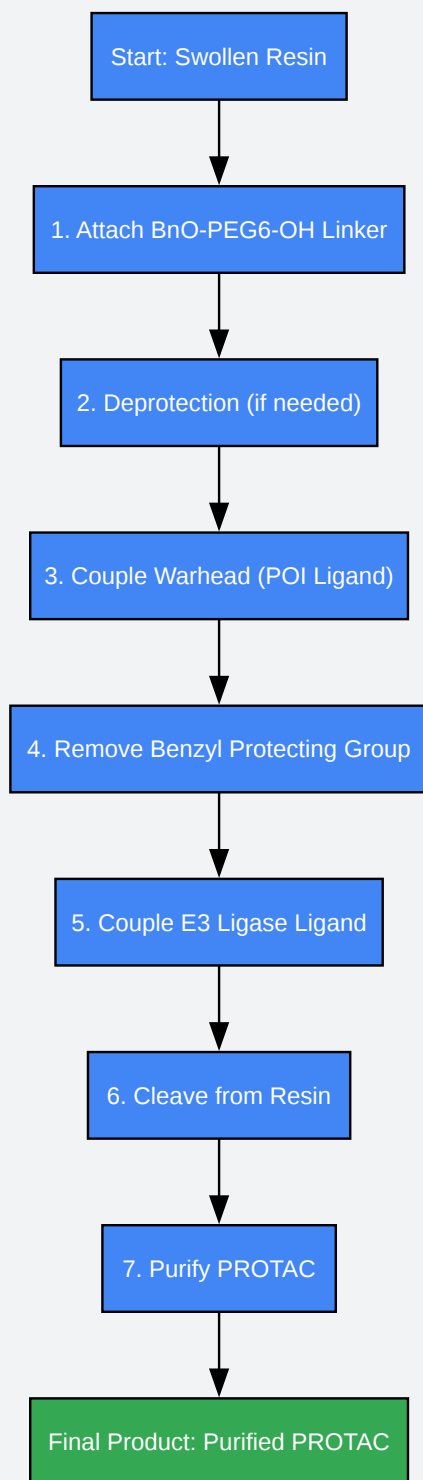
Procedure:

- Deprotection of the Linker (if necessary): If the **BnO-PEG6-OH** was further modified with a protecting group (e.g., Fmoc), remove it using the appropriate deprotection conditions (e.g., 20% piperidine in DMF for Fmoc).
- Coupling of the Warhead (POI Ligand):
 - Dissolve the warhead (with a carboxylic acid) (2 eq), a coupling reagent (e.g., HBTU, 1.95 eq), and a base (e.g., DIPEA, 4 eq) in anhydrous DMF.
 - Add the activated warhead solution to the resin.
 - Agitate for 2-4 hours at room temperature.
 - Wash the resin with DMF (3x) and DCM (3x).
- Removal of the Benzyl Protecting Group:
 - Treat the resin with a suitable deprotection agent to remove the benzyl group from the PEG linker (e.g., catalytic hydrogenation). This step will depend on the overall synthetic strategy and compatibility with other functional groups.
- Coupling of the E3 Ligase Ligand:
 - Activate the E3 ligase ligand (with a carboxylic acid) (2 eq) using a coupling reagent and base as in step 2.
 - Add the activated E3 ligase ligand solution to the resin.
 - Agitate for 2-4 hours at room temperature.
 - Wash the resin with DMF (3x) and DCM (3x).

- Cleavage from the Solid Support:
 - Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[\[11\]](#)
 - Filter the resin and collect the filtrate.
 - Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the product, decant the ether, and repeat the ether wash.
 - Dry the crude product under vacuum.
- Purification: Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).

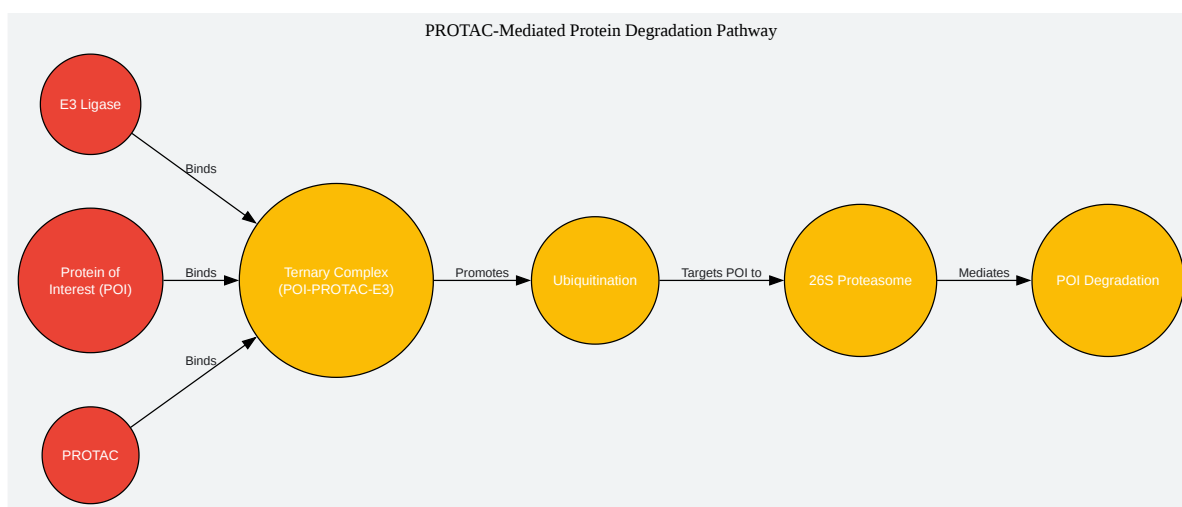
Mandatory Visualizations

Solid-Phase Synthesis Workflow for a PROTAC using BnO-PEG6-OH



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Caption: General workflow for solid-phase synthesis of a PROTAC.



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Caption: PROTAC mechanism of action.

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